![molecular formula C22H15BrFN7O B2882507 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007062-78-3](/img/structure/B2882507.png)
4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
The compound “4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in many pharmaceuticals . The molecule also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized from the corresponding benzoic acids and amines . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a variety of functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction . The amide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzamides are solid at room temperature and have relatively high melting points . The presence of the bromine and fluorine atoms could potentially make the compound more reactive .Scientific Research Applications
Synthesis and Characterization
A notable study on the synthesis and characterization of novel pyrazolopyrimidines derivatives, including structures similar to the mentioned compound, highlighted their potential as anticancer and anti-5-lipoxygenase agents. The synthesis involved condensation reactions and treatments under specific conditions to yield a series of derivatives, which were then evaluated for their cytotoxic and enzyme inhibition activities. The structure-activity relationship (SAR) of these compounds was discussed to understand their biological activities better (Rahmouni et al., 2016).
Antimicrobial and Antiproliferative Activities
Research has also been conducted on the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These studies involve reacting hydrazonyl bromides with active methylene compounds to afford a range of derivatives, which were then tested for their antimicrobial properties. The antimicrobial activity of these compounds suggests their potential utility in developing new therapeutic agents (Abunada et al., 2008).
Antiviral and Antitumor Potential
Another area of application for compounds like 4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is in antiviral and antitumor research. A study described a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus activity. These findings open avenues for the development of new antiviral drugs capable of combating influenza strains, highlighting the compound's potential in addressing viral diseases (Hebishy et al., 2020).
Future Directions
properties
IUPAC Name |
4-bromo-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN7O/c1-13-10-19(28-22(32)14-2-4-15(23)5-3-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-8-6-16(24)7-9-17/h2-12H,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEURLAPZOUWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide |
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